2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid
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Overview
Description
This chlorine oxide is an asymmetric oxide, with one chlorine atom in the +1 oxidation state and the other in the +7 oxidation state . It is a pale green liquid at room temperature and is known for its strong oxidizing properties.
Preparation Methods
Chlorine perchlorate can be synthesized through the photodimerization of chlorine dioxide (ClO₂) at room temperature using 436 nm ultraviolet light . The reaction is as follows: [ 2ClO₂ \rightarrow ClOClO₃ ]
Another method involves the reaction of caesium perchlorate (CsClO₄) with chlorine monofluoride (ClOSO₂F) at -45°C : [ CsClO₄ + ClOSO₂F \rightarrow Cs(SO₃)F + ClOClO₃ ]
Chemical Reactions Analysis
Chlorine perchlorate undergoes various chemical reactions, including:
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Oxidation and Reduction: : It decomposes at room temperature to produce oxygen (O₂), chlorine (Cl₂), and dichlorine hexoxide (Cl₂O₆) . [ 2ClOClO₃ \rightarrow O₂ + Cl₂ + Cl₂O₆ ]
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Reaction with Metal Chlorides: : It reacts with metal chlorides to form chlorine and the corresponding anhydrous perchlorate . [ CrO₂Cl₂ + 2ClOClO₃ \rightarrow 2Cl₂ + CrO₂(ClO₄)₂ ] [ TiCl₄ + 4ClOClO₃ \rightarrow 4Cl₂ + Ti(ClO₄)₄ ]
Scientific Research Applications
Chlorine perchlorate is used in various scientific research applications due to its strong oxidizing properties. It is utilized in:
Chemistry: As an oxidizing agent in various chemical reactions and synthesis processes.
Biology: In studies involving oxidative stress and its effects on biological systems.
Medicine: Potential applications in developing treatments that involve oxidative mechanisms.
Industry: Used in the production of other chemicals and materials that require strong oxidizing agents.
Mechanism of Action
The mechanism by which chlorine perchlorate exerts its effects involves its strong oxidizing properties. It can donate oxygen atoms to other substances, thereby oxidizing them. This process involves the transfer of electrons from the substance being oxidized to the chlorine perchlorate molecule, resulting in the formation of chlorine and oxygen as by-products .
Comparison with Similar Compounds
Chlorine perchlorate can be compared with other chlorine oxides such as chlorine dioxide (ClO₂) and dichlorine hexoxide (Cl₂O₆). While all these compounds are strong oxidizers, chlorine perchlorate is unique due to its asymmetric structure and the presence of chlorine atoms in different oxidation states . This gives it distinct reactivity and stability characteristics compared to other chlorine oxides.
Similar Compounds
Chlorine Dioxide (ClO₂): A yellowish gas used as an oxidizing agent in water treatment and bleaching processes.
Dichlorine Hexoxide (Cl₂O₆): A compound formed during the decomposition of chlorine perchlorate, known for its strong oxidizing properties.
Properties
IUPAC Name |
2-[[4-[(2-carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-19(15-5-1-3-7-17(15)21(27)28)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLGOYXBOAXCEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360515 |
Source
|
Record name | 2,2'-(1,4-Phenylenedicarbamoyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7084-12-0 |
Source
|
Record name | 2,2'-(1,4-Phenylenedicarbamoyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((4-((2-CARBOXYBENZOYL)AMINO)ANILINO)CARBONYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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